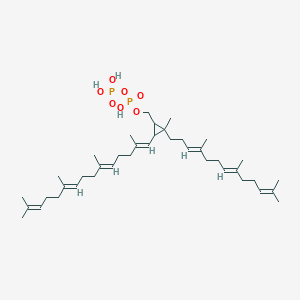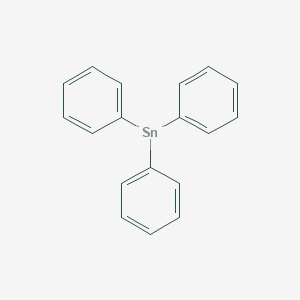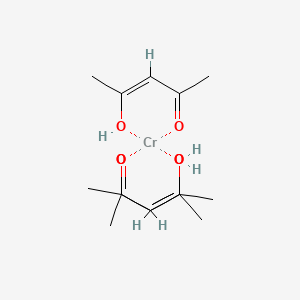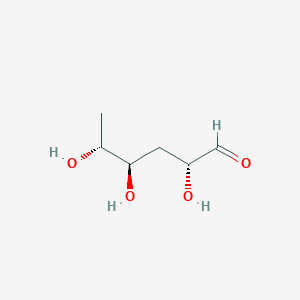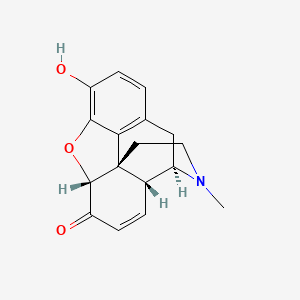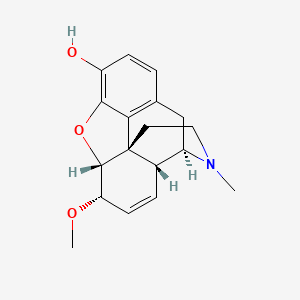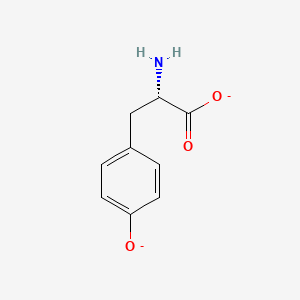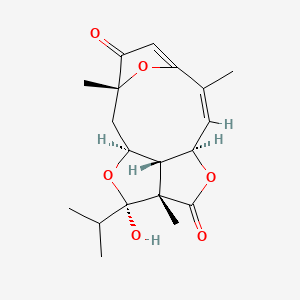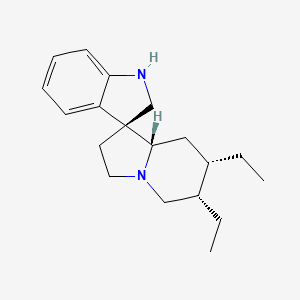
Corynoxan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Corynoxan is an indole alkaloid fundamental parent and an indole alkaloid.
Scientific Research Applications
Anti-Inflammatory Effects
Corynoxan, particularly corynoline isolated from Corydalis bungeana Turcz., has been identified to possess significant anti-inflammatory effects. The compound modulates the nuclear factor-erythroid-2-related factor 2 (Nrf2)/antioxidant response element (ARE) pathway and the mitogen-activated protein kinase (MAPK) pathway, both crucial in inflammation regulation. Corynoline treatment in lipopolysaccharide-activated RAW264.7 cells demonstrated reduced production of pro-inflammatory mediators and suppression of inflammatory cytokines such as TNF-α and IL-1β. This suggests its potential role in treating inflammation-related conditions (Yang et al., 2016).
Osteoblastic Differentiation
Corylin, derived from Psoralea corylifolia L., shows promising effects in promoting osteoblastic differentiation. It activates the Wnt/β‐catenin signaling pathway and induces estrogenic response, contributing to bone development. This positions corylin as a potential therapeutic agent for osteoporosis treatment (Yu et al., 2020).
Neuroprotective Effects
Corynoxine, an alkaloid from Uncaria rhynchophylla, has demonstrated neuroprotective effects in Parkinson's Disease models. It enhances autophagy, reduces neuroinflammation, and aids in the degradation of α-synuclein aggregates. These findings provide a basis for developing corynoxine into a potential treatment for Parkinson’s Disease (Chen et al., 2021).
Anticancer Activity
Corynoline and corylin have shown potential in cancer therapy. Corynoline induces oxidative stress in melanoma cells, leading to apoptosis and cell cycle arrest, thereby inhibiting tumor growth. Corylin suppresses hepatocellular carcinoma progression through the inhibition of epithelial-mesenchymal transition mediated by long noncoding RNA GAS5 (Yi et al., 2020); (Chen et al., 2018).
Metabolism and Bioactivation
Studies on corynoline's metabolism and bioactivation have revealed insights into its pharmacokinetics and potential herb-drug interactions. These studies are crucial for understanding the safe and effective use of corynoline in therapeutic applications (Liu et al., 2018).
properties
Molecular Formula |
C19H28N2 |
|---|---|
Molecular Weight |
284.4 g/mol |
IUPAC Name |
(3R,6'S,7'S,8'aS)-6',7'-diethylspiro[1,2-dihydroindole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine] |
InChI |
InChI=1S/C19H28N2/c1-3-14-11-18-19(9-10-21(18)12-15(14)4-2)13-20-17-8-6-5-7-16(17)19/h5-8,14-15,18,20H,3-4,9-13H2,1-2H3/t14-,15+,18-,19-/m0/s1 |
InChI Key |
NXFSUTOLIGTJLJ-QXGSTGNESA-N |
Isomeric SMILES |
CC[C@H]1C[C@H]2[C@@]3(CCN2C[C@H]1CC)CNC4=CC=CC=C34 |
SMILES |
CCC1CC2C3(CCN2CC1CC)CNC4=CC=CC=C34 |
Canonical SMILES |
CCC1CC2C3(CCN2CC1CC)CNC4=CC=CC=C34 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



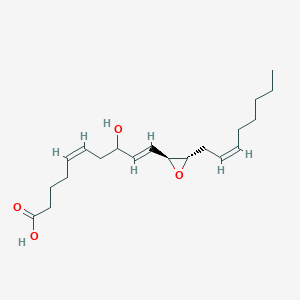

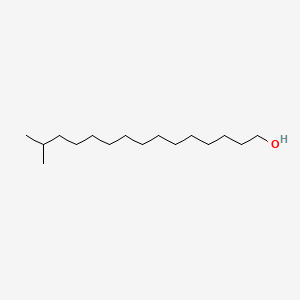

![(3E)-5-chloro-3-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-1H-indol-2-one](/img/structure/B1233369.png)
